molecular formula C11H19NO3 B6600965 tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2165918-09-0

tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B6600965
CAS No.: 2165918-09-0
M. Wt: 213.27 g/mol
InChI Key: NOSRZTLSBWIBHC-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Introduction of the tert-butyl ester group: This step often involves the use of tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base like triethylamine or pyridine.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • tert-Butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxamide
  • This compound

Uniqueness

The uniqueness of tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[310]hexane-2-carboxylate lies in its specific bicyclic structure and the presence of both hydroxymethyl and ester functional groups

Properties

IUPAC Name

tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSRZTLSBWIBHC-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.